molecular formula C20H18O6 B2860786 (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate CAS No. 858763-32-3

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate

Cat. No.: B2860786
CAS No.: 858763-32-3
M. Wt: 354.358
InChI Key: YLJREKVMKFZOBY-NVMNQCDNSA-N
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Description

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate (CAS 858763-32-3) is a synthetic benzofuran derivative offered for research purposes. This compound features a 2,3-dihydrobenzofuran core substituted with a (Z)-configured 2,4-dimethoxybenzylidene group at the 2-position and a propionate ester at the 6-position. With a molecular formula of C20H18O6 and a molecular weight of 354.4 g/mol, it is characterized by high lipophilicity (XLogP3: 3.8), which may influence its bioavailability and interaction with biological membranes . The 2,3-dihydrobenzofuran scaffold is a key pharmacophore in many bioactive molecules and is of significant interest in medicinal chemistry . While specific biological data for this compound is not widely published, structural analogs based on the benzylidene-dihydrobenzofuran and related scaffolds have been investigated as potent inhibitors of tyrosinase, the rate-limiting enzyme in melanin production . This suggests potential research applications for this compound in studies related to hyperpigmentation and as a candidate for anti-melanogenesis agents . The product is supplied with a minimum purity of 90% and is intended for research use only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-4-19(21)25-14-7-8-15-17(11-14)26-18(20(15)22)9-12-5-6-13(23-2)10-16(12)24-3/h5-11H,4H2,1-3H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJREKVMKFZOBY-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.

The molecular formula of this compound is C19H18O6C_{19}H_{18}O_{6} with a molecular weight of 354.34 g/mol. Its structure features a benzofuran core with methoxy substituents that contribute to its reactivity and biological interactions.

Synthesis

The synthesis typically involves multi-step organic reactions that include the formation of the benzofuran core and the introduction of substituents like methoxy groups. Various reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli through mechanisms that disrupt bacterial cell wall synthesis and function .

Anticancer Activity

Studies have highlighted the anticancer potential of related compounds. For example, in vitro assays have demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell survival and death .

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets such as enzymes or receptors. For example, it may inhibit Glycogen Synthase Kinase 3β (GSK-3β), a target implicated in cancer and neurodegenerative diseases. Inhibition of GSK-3β has been linked to increased levels of phosphorylated GSK-3β, indicating a potential pathway through which the compound exerts its effects .

Case Studies

  • Antimicrobial Evaluation : A study assessed the antibacterial activity of synthesized compounds related to benzofuran derivatives against Bacillus subtilis and Aspergillus niger, demonstrating comparable efficacy to standard antibiotics .
  • Anticancer Research : Another investigation focused on the anticancer effects of similar compounds on neuroblastoma cells. Results showed significant inhibition of cell growth and induction of apoptosis at specific concentrations .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line Effect Reference
AntibacterialStaphylococcus aureusInhibition of growth
AntibacterialEscherichia coliInhibition of growth
AntifungalAspergillus nigerInhibition of growth
AnticancerNeuroblastoma cellsInduction of apoptosis

Comparison with Similar Compounds

[(2Z)-2-(3-Methoxybenzylidene)-3-oxo-benzofuran-6-yl] Propionate (CAS 210361-49-2)

This analog differs in the substitution of the benzylidene group (3-methoxy vs. 2,4-dimethoxy). Key comparisons include:

  • Physicochemical Properties : The 3-methoxy analog has a molecular weight of 324.3 g/mol and XLogP3 of 3.8, indicating moderate lipophilicity. The absence of a second methoxy group at the C4 position likely reduces steric hindrance and electron-donating effects compared to the 2,4-dimethoxy derivative .
  • Biological Implications: Methoxy groups enhance metabolic stability but may reduce solubility.

(Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-benzofuran-6-yl Cinnamate (CAS 859138-76-4)

This compound features a 3,4-dimethoxybenzylidene group and a cinnamate ester. Key differences include:

  • Ester Group : The cinnamate ester introduces a conjugated double bond, which may enhance UV absorption and π-π stacking interactions with biological targets compared to the propionate group .

Ester Group Modifications

(2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-benzofuran-6-yl 4-Fluorobenzoate (CAS 848218-34-8)

This analog replaces the propionate with a 4-fluorobenzoate ester.

  • LogP and Solubility : The fluorobenzoate group may increase hydrophobicity (higher XLogP3) compared to the propionate, reducing aqueous solubility .

Antioxidant and Enzyme Inhibitory Activities

  • Curcumin Analogs : highlights that methoxy and hydroxy substitutions on benzylidene groups significantly influence antioxidant and enzyme inhibitory profiles. For example, 3,4-dimethoxy-substituted analogs (e.g., compound 3e) exhibit strong tyrosinase inhibition, while hydroxy-methoxy derivatives (e.g., 3d) show potent ACE inhibition .
  • Target Compound : The 2,4-dimethoxybenzylidene group in the target compound may favor tyrosinase inhibition over ACE due to steric and electronic similarities to compound 3e in .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Substituents (Benzylidene) Ester Group Molecular Weight (g/mol) XLogP3 Key Biological Activity
Target Compound 2,4-dimethoxy Propionate ~338* ~4.0* Hypothesized tyrosinase inhibition
CAS 210361-49-2 3-methoxy Propionate 324.3 3.8 Not reported
CAS 859138-76-4 3,4-dimethoxy Cinnamate ~422* ~5.2* Potential UV stability
CAS 848218-34-8 2,4-dimethoxy 4-Fluorobenzoate ~400* ~4.5* Enhanced metabolic stability

*Estimated based on structural analogs.

Q & A

How can the synthesis of (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate be optimized for high yield and purity?

Level: Basic
Methodological Answer:
The synthesis involves a multi-step process, including:

  • Condensation reactions between 2,4-dimethoxybenzaldehyde and a benzofuran precursor under basic conditions (e.g., KOH/EtOH) to form the benzylidene intermediate .
  • Esterification of the hydroxyl group at the 6-position of the benzofuran core using propionic anhydride or acyl chloride in dichloromethane (DCM) with a catalytic acid (e.g., H₂SO₄) .
  • Critical parameters:
    • Temperature control (reflux at 60–80°C for condensation; room temperature for esterification).
    • Solvent selection (ethanol for condensation; DCM for esterification to minimize side reactions).
    • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
      Yield optimization: Use microwave-assisted synthesis to accelerate reaction kinetics and improve regioselectivity .

What spectroscopic techniques are most reliable for confirming the (Z)-configuration and structural integrity of this compound?

Level: Basic
Methodological Answer:

  • NMR spectroscopy:
    • ¹H NMR: Look for a downfield singlet (~δ 8.2–8.5 ppm) corresponding to the benzylidene proton, confirming the (Z)-configuration due to restricted rotation .
    • ¹³C NMR: Peaks at ~δ 180–185 ppm (carbonyl group of the 3-oxo moiety) and δ 165–170 ppm (ester carbonyl) .
  • IR spectroscopy: Bands at ~1720 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (α,β-unsaturated ketone) .
  • Mass spectrometry (HRMS): Exact mass matching the molecular formula (C₂₁H₂₀O₆) with a molecular ion peak [M+H]⁺ at m/z 369.1312 .
    Validation: Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

How can researchers resolve contradictions in spectral data during structural elucidation?

Level: Advanced
Methodological Answer:
Contradictions often arise from:

  • Tautomerism: The 3-oxo group may tautomerize, altering NMR signals. Use deuterated DMSO to stabilize the enol form and confirm via 2D NMR (COSY, HSQC) .
  • Dynamic effects: Rotational barriers in the benzylidene group can split signals. Conduct variable-temperature NMR to observe coalescence .
  • Impurity interference: Cross-validate with HPLC-MS (C18 column, acetonitrile/water mobile phase) to detect byproducts .
    Case study: In , conflicting ¹H NMR peaks for the benzofuran ring were resolved by X-ray crystallography, confirming the (Z)-configuration .

What reaction mechanisms govern the hydrolysis of the propionate ester under physiological conditions?

Level: Advanced
Methodological Answer:
Hydrolysis proceeds via:

  • Base-catalyzed mechanism: Nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate. Rate depends on pH and steric hindrance from the 2,4-dimethoxybenzylidene group .
  • Experimental validation:
    • Monitor hydrolysis kinetics using UV-Vis spectroscopy (λ_max ~270 nm for the benzofuran moiety).
    • Use LC-MS to identify hydrolysis products (e.g., propionic acid and the parent benzofuran alcohol) .
      Stabilization strategies: Introduce electron-withdrawing groups (e.g., halogens) to reduce ester reactivity .

How can computational modeling predict the compound’s bioactivity and binding affinity?

Level: Advanced
Methodological Answer:

  • Molecular docking (AutoDock Vina): Simulate interactions with targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Key residues (e.g., Arg120 in COX-2) may form hydrogen bonds with the 2,4-dimethoxy groups .
  • QSAR models: Use descriptors like logP (calculated ~2.8) and polar surface area (PSA ~90 Ų) to predict permeability and bioavailability .
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .
    Validation: Compare predictions with in vitro assays (e.g., COX-2 inhibition IC₅₀) .

What experimental designs are optimal for evaluating photostability under varying light conditions?

Level: Advanced
Methodological Answer:

  • Light sources: Expose the compound to UV (λ=254 nm) and visible light (λ=420 nm) in a photoreactor .
  • Monitoring degradation: Use HPLC (C18 column, 70:30 acetonitrile/water) to quantify degradation products.
  • Key findings:
    • The benzylidene group undergoes [2+2] photocycloaddition under UV light, forming dimers .
    • Stabilizers like ascorbic acid (1 mM) reduce degradation by 40% .
      Recommendation: Store the compound in amber vials at –20°C to minimize photolytic decomposition .

How do substituents on the benzylidene moiety influence biological activity?

Level: Advanced
Methodological Answer:

  • Methoxy groups (2,4-positions): Enhance lipophilicity (logP ~2.8) and membrane permeability, critical for cellular uptake. They also participate in hydrogen bonding with enzymatic targets .
  • Comparative studies:
    • Replacement with chloro groups () increases COX-2 inhibition (IC₅₀ from 12 µM to 8 µM) due to stronger halogen bonding .
    • Ethyl or isopropyl substituents () improve metabolic stability but reduce solubility .
      Design strategy: Use Hammett constants (σ) to predict electronic effects of substituents on reactivity and bioactivity .

What strategies mitigate contradictions in cytotoxicity data across cell lines?

Level: Advanced
Methodological Answer:
Discrepancies arise from:

  • Cell-specific metabolism: HepG2 cells may metabolize the ester group more rapidly than MCF-7, altering IC₅₀ values .
  • Assay interference: The compound’s autofluorescence distorts MTT assay results. Use alternative assays (e.g., ATP luminescence) .
    Standardization:
    • Normalize data to cell viability controls.
    • Replicate experiments across multiple cell lines (e.g., A549, HeLa, HEK293) .

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